Methyl[2-(propane-2-sulfonyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(propane-2-sulfonyl)ethyl]amine is a chemical compound with the molecular formula C6H15NO2S. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by the presence of a sulfonyl group attached to an ethylamine chain, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(propane-2-sulfonyl)ethyl]amine typically involves the reaction of propane-2-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Preparation of Propane-2-sulfonyl Chloride: This is achieved by the oxidation of propane-2-thiol using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Reaction with Methylamine: The propane-2-sulfonyl chloride is then reacted with methylamine in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over reaction parameters, leading to high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(propane-2-sulfonyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(propane-2-sulfonyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl[2-(propane-2-sulfonyl)ethyl]amine exerts its effects is primarily through its functional groups. The sulfonyl group is highly reactive and can form strong bonds with various substrates, making it useful in catalysis and enzyme inhibition. The amine group allows for interactions with biological molecules, facilitating its use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
Methanesulfonamide: A simpler sulfonamide used in various chemical reactions.
Uniqueness
Methyl[2-(propane-2-sulfonyl)ethyl]amine is unique due to its combination of a sulfonyl group and an ethylamine chain, providing a balance of reactivity and stability. This makes it a valuable intermediate in both synthetic and industrial applications.
Biological Activity
Methyl[2-(propane-2-sulfonyl)ethyl]amine, also known as methyl propane sulfonamide, is a compound of significant interest in the fields of medicinal chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by various studies and data.
Chemical Structure and Properties
This compound has a molecular formula of C₅H₁₃NO₂S and a molecular weight of approximately 201.71 g/mol. The compound features a sulfonyl group which enhances its electrophilic character, allowing it to interact with nucleophilic sites in biological molecules. The presence of the amine group facilitates hydrogen bonding and ionic interactions, influencing the compound's biological effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Electrophilic Reactions : The sulfonyl group reacts with nucleophilic sites on proteins and enzymes, potentially altering their activity.
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, affecting their structure and function.
- Biochemical Pathway Modulation : These interactions can influence multiple biochemical pathways, leading to observed biological effects such as antimicrobial and anticancer activities .
Biological Activities
This compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
- Staphylococcus aureus
Inhibition zones for these bacteria ranged from 22 mm to 25 mm in comparison to standard drugs .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have reported IC₅₀ values indicating cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives displayed IC₅₀ values as low as 20 nM against cancer cells, suggesting potent antiproliferative effects .
Comparative Analysis with Similar Compounds
The following table compares this compound with other sulfonyl-containing compounds regarding their key features and biological activities:
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Contains sulfonyl and amine groups | Potential anticancer activity |
Sulfonamides | Antibacterial properties | Primarily used for bacterial infections |
Sulfonylureas | Oral hypoglycemic agents | Targets glucose metabolism |
This compound stands out due to its dual functional groups that provide distinct reactivity and potential therapeutic applications .
Case Studies and Research Findings
- Antimicrobial Effectiveness : A study evaluated the antimicrobial effectiveness of this compound against various pathogens. The results indicated significant inhibition against Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of the compound on human cancer cell lines. The findings demonstrated that certain modifications to the compound enhanced its antiproliferative activity significantly compared to unmodified forms .
- Mechanistic Insights : Research into the mechanism revealed that the compound's ability to induce reactive oxygen species (ROS) generation contributes to its cytotoxic effects in cancer cells, leading to apoptosis .
Properties
Molecular Formula |
C6H15NO2S |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N-methyl-2-propan-2-ylsulfonylethanamine |
InChI |
InChI=1S/C6H15NO2S/c1-6(2)10(8,9)5-4-7-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
VDNAXTOFAPVVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.